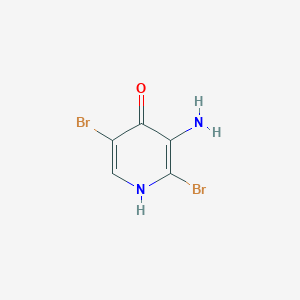
3-Amino-2,5-dibromo-1H-pyridin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-2,5-dibromo-1H-pyridin-4-one, also known as ADP, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. ADP is a pyridine derivative that contains two bromine atoms and an amino group at different positions on the pyridine ring. This compound has been shown to exhibit a wide range of biological activities, including antitumor, antifungal, and antibacterial effects.
科学的研究の応用
Kinase-Focused Drug Discovery
3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones, closely related to 3-Amino-2,5-dibromo-1H-pyridin-4-one, are highlighted for their potential in drug-discovery chemistry, particularly in kinase enzyme targeting for cancer treatment. Efficient synthesis routes have been developed, resulting in a diverse compound library for screening against cancer drug targets (Smyth et al., 2010).
Photophysical Properties and DNA Binding
Research on pyridinium-based 4-amino-1,8-naphthalimide derivatives, which include structures related to 3-Amino-2,5-dibromo-1H-pyridin-4-one, reveals significant variations in photophysical properties. These compounds show potential as spectroscopic probes for studying nucleic acid structure, as they exhibit distinct fluorescence behavior in the presence of adenine and guanine-rich DNA sequences (Banerjee et al., 2013).
Metal Ion Complexation
Compounds with pyridin-2-yl aminomethane-1,1-diphosphonic acids, similar to 3-Amino-2,5-dibromo-1H-pyridin-4-one, show a strong tendency to form complexes with metal ions like Zn(II), Mg(II), and Ca(II). These complexes have implications for their use in various chemical processes and potentially in medical applications (Matczak-Jon et al., 2010).
Nucleophilic Organocatalysis
Triamino-substituted pyridines, akin to 3-Amino-2,5-dibromo-1H-pyridin-4-one, are known for their high nucleophilicity. They are used in organocatalysis due to their ability to donate electrons, leading to innovative synthetic methodologies (De Rycke et al., 2011).
Collagen Crosslink Structure
Pyridinoline, a structure related to 3-Amino-2,5-dibromo-1H-pyridin-4-one, serves as a crosslink in collagen fibers. Understanding its structure contributes to the knowledge of collagen's physical properties and functionalities (Fujimoto et al., 1978).
特性
IUPAC Name |
3-amino-2,5-dibromo-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2N2O/c6-2-1-9-5(7)3(8)4(2)10/h1H,8H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTKMASLHGXXFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C(=C(N1)Br)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

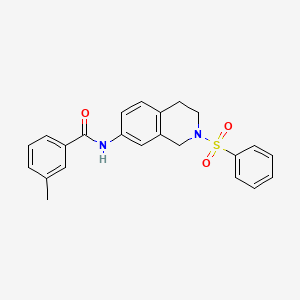
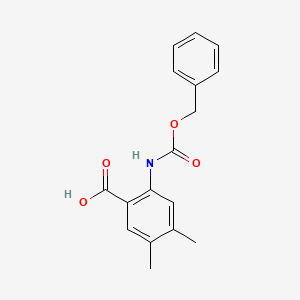
![7-Thiophen-2-yl-6-oxa-9-azaspiro[4.5]decane](/img/structure/B2714254.png)

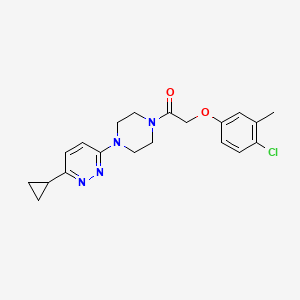
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone](/img/structure/B2714263.png)
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-2-fluorobenzamide](/img/structure/B2714264.png)
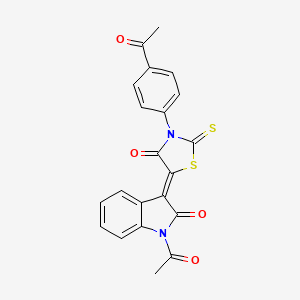
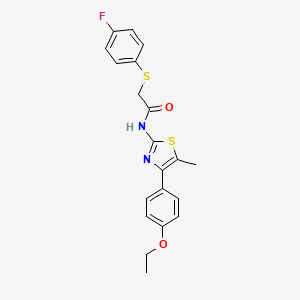

![N-[4-(1,3-Benzodioxol-5-yl)-5-methyl-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2714270.png)

![2-{[1-(7-Fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2714273.png)
![4-benzoyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2714274.png)